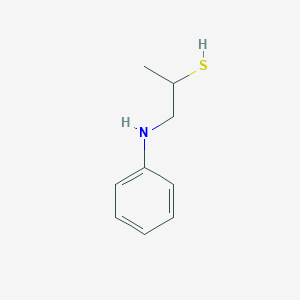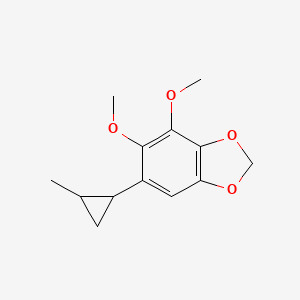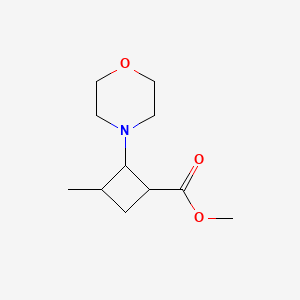![molecular formula C12H10N2O2S2 B14367471 Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate CAS No. 93232-09-8](/img/structure/B14367471.png)
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate is a heterocyclic compound with the molecular formula C12H10N2O2S2 . This compound belongs to the quinoxaline family, which is known for its wide range of applications in various fields such as materials science, pharmaceuticals, and organic chemistry .
Métodos De Preparación
The synthesis of Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate typically involves the reaction of 2,3-dichloroquinoxaline with nucleophiles. One common method is the reaction of 2,3-dichloro-6-sulfonyl quinoxaline with potassium salts of hydrazonodithioates at room temperature . Another method involves the reaction of 2,3-dichloroquinoxaline with thioureas in 1,4-dioxane to yield the desired product . These reactions are confirmed using techniques such as elemental analysis, infrared spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy .
Análisis De Reacciones Químicas
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include potassium salts of hydrazonodithioates and thioureas . The major products formed from these reactions are 1,3-dithiolo[4,5-b]quinoxaline derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of various quinoxaline derivatives . In biology and medicine, it has shown potential as an antimicrobial agent with good bacterial activity . Additionally, it has been studied for its anticancer, antidiabetic, and anti-inflammatory properties . In the industrial sector, it is used in the synthesis of materials with specific properties .
Mecanismo De Acción
The mechanism of action of Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate involves its interaction with molecular targets such as kinases, lyases, and phosphodiesterases . It has been predicted to have activity against these targets with varying probability values . The compound exerts its effects by inhibiting the growth of certain bacterial and fungal strains .
Comparación Con Compuestos Similares
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate can be compared with other similar compounds such as 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives . These compounds share similar structural features and biological activities but differ in their specific applications and efficacy . For example, thiazolo[4,5-b]quinoxaline derivatives have shown potential as anticancer agents .
Propiedades
Número CAS |
93232-09-8 |
|---|---|
Fórmula molecular |
C12H10N2O2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
methyl 2-([1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C12H10N2O2S2/c1-16-9(15)6-10-17-11-12(18-10)14-8-5-3-2-4-7(8)13-11/h2-5,10H,6H2,1H3 |
Clave InChI |
VLBXZTLAIHNYOU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1SC2=NC3=CC=CC=C3N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)


![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)

![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)

![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)

![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
